(2,6-Dichlorophenyl)hydrazine

Organic Synthesis Fischer Indole Synthesis Heterocyclic Chemistry

Researchers relying on unsubstituted phenylhydrazine or incorrect dichloro isomers for heterocycle synthesis frequently encounter regioselectivity failures and low yields. The 2,6-dichloro substitution pattern uniquely directs Fischer indole cyclization to 4,7-disubstituted indoles and enables high-affinity CB1 receptor binding (IC50: 0.580 nM). • Achieve regioselective cyclization via ortho-chlorine steric hindrance. • Synthesize CB1 ligands for neuroscience & PET imaging research. • Generate antifungal agents active against drug-resistant Candida strains. Supplied as stable hydrochloride salt (CAS 50709-36-9) for reliable handling.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
CAS No. 14763-24-7
Cat. No. B081577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dichlorophenyl)hydrazine
CAS14763-24-7
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NN)Cl
InChIInChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2
InChIKeyIDTWYHVEGJBGPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2,6-Dichlorophenyl)hydrazine (CAS 14763-24-7): Scientific and Industrial Selection


(2,6-Dichlorophenyl)hydrazine is an aromatic hydrazine derivative characterized by a phenyl ring with chlorine atoms at the 2- and 6-positions relative to the hydrazine group. It is primarily utilized as a building block in organic synthesis, particularly for constructing heterocyclic scaffolds such as pyrazoles and indoles . The compound is often handled as its hydrochloride salt (CAS 50709-36-9) to improve stability and handling [1]. Its reactive hydrazine group enables condensation reactions with carbonyl compounds, and the ortho-chlorine substitution pattern influences both its reactivity and the physicochemical properties of derived products .

Why In-Class Phenylhydrazine Substitution Can Compromise (2,6-Dichlorophenyl)hydrazine-Based Workflows


Substituting (2,6-Dichlorophenyl)hydrazine with other dichlorophenylhydrazine isomers or unsubstituted phenylhydrazine can significantly alter experimental outcomes. The specific 2,6-dichloro substitution pattern confers unique steric and electronic properties that dictate reaction regioselectivity and product stability. For instance, the ortho-chlorines create steric hindrance that can direct cyclization pathways in Fischer indole synthesis [1]. Furthermore, this isomer exhibits distinct solubility and stability profiles compared to 2,4- or 2,5-dichloro analogs, which directly impacts reaction yield and purity . Using a generic alternative without validating these parameters can lead to irreproducible results, failed syntheses, or altered biological activity in downstream assays.

Quantitative Differentiation of (2,6-Dichlorophenyl)hydrazine: A Comparator-Based Evidence Guide


Regioselectivity in Fischer Indole Synthesis: 2,6-Dichloro vs. 2,4-Dichloro Substitution

The 2,6-dichloro substitution pattern directs regioselective cyclization during Fischer indole synthesis. While both 2,6- and 2,4-dichlorophenylhydrazines can form indoles, the 2,6-isomer yields a 4,7-disubstituted indole product due to steric hindrance from the ortho-chlorine atoms, whereas the 2,4-isomer predominantly yields the 4,6-disubstituted indole [1].

Organic Synthesis Fischer Indole Synthesis Heterocyclic Chemistry

Synthetic Yield in Pyrazole Derivative Preparation: 2,6-Dichloro vs. 2,4-Dichloro Starting Material

In the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, the use of 2,6-dichlorophenylhydrazine hydrochloride as a starting material yielded the desired pyrazole product in 60% yield . This compares favorably to an 82% yield reported for an analogous reaction using 2,4-dichlorophenylhydrazine to synthesize a different pyrazole derivative under similar conditions .

Medicinal Chemistry Pyrazole Synthesis Cannabinoid Receptor Ligands

Cannabinoid Receptor Type 1 (CB1) Binding Affinity: 2,6-Dichlorophenylhydrazine-Derived Ligand vs. Unsubstituted Phenylhydrazine Analog

A derivative of (2,6-dichlorophenyl)hydrazine, when incorporated into a 1,5-diarylpyrazole scaffold, exhibited high affinity for the human CB1 receptor with an IC50 of 0.580 nM in a radioligand displacement assay [1]. In contrast, an unsubstituted phenylhydrazine-derived analog from the same chemical series showed significantly lower affinity (IC50 = 230 nM) [2].

Cannabinoid Research GPCR Pharmacology Binding Assay

Physicochemical Profile: LogP of 2,6-Dichlorophenylhydrazine vs. 2,4-Dichlorophenylhydrazine

The calculated partition coefficient (LogP) for (2,6-dichlorophenyl)hydrazine is 3.05 [1], which is significantly higher than the LogP of 2,4-dichlorophenylhydrazine (predicted LogP ~2.5) [2]. This indicates greater lipophilicity.

ADME Prediction Physicochemical Properties Drug Design

Validated Application Scenarios for (2,6-Dichlorophenyl)hydrazine in Research and Industry


High-Affinity Cannabinoid CB1 Receptor Ligand Development

The 2,6-dichlorophenyl moiety is a privileged scaffold for achieving high-affinity binding to the CB1 receptor, as evidenced by a derivative with an IC50 of 0.580 nM [1]. This makes (2,6-dichlorophenyl)hydrazine a key starting material for synthesizing novel CB1 agonists, antagonists, or inverse agonists for neuroscience and drug abuse research.

Synthesis of Regioselective 4,7-Disubstituted Indoles

Leveraging the steric hindrance of the ortho-chlorines, (2,6-dichlorophenyl)hydrazine directs Fischer indole cyclization to yield 4,7-disubstituted indoles [1]. This regioisomer is valuable for constructing complex alkaloid-like structures and accessing chemical space not easily reached with other phenylhydrazine isomers.

Preparation of Pyrazole-Based CB1 Ligands for Molecular Imaging

The compound is a documented precursor for 1,5-diarylpyrazole cannabinoid receptor ligands [1], a class under investigation for positron emission tomography (PET) imaging of CB1 receptors in the brain. The specific 2,6-dichloro substitution pattern is essential for achieving the desired in vivo distribution and target-to-background ratio.

Building Block for Antifungal Hydrazide Derivatives

Derivatives such as N'-(2,6-dichlorophenyl)-5-nitro-2-furohydrazide have demonstrated potent activity against drug-resistant Candida strains [1]. This validates the utility of the (2,6-dichlorophenyl)hydrazine core in generating novel antifungal agents with activity against clinically challenging pathogens.

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